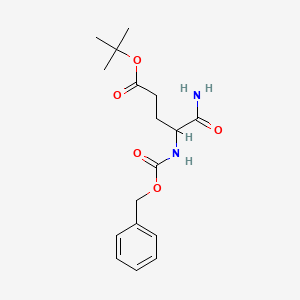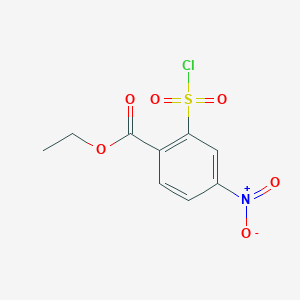
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO6S It is a derivative of benzoic acid and contains functional groups such as an ester, a nitro group, and a chlorosulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield the final product. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining safety and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of ethyl 2-(aminosulfonyl)-4-nitrobenzoate.
Hydrolysis: Formation of 2-(chlorosulfonyl)-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-(chlorosulfonyl)-4-nitrobenzoate involves its functional groups:
Chlorosulfonyl Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in various biochemical pathways.
Ester Group: Can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further reactions.
Comparación Con Compuestos Similares
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chlorosulfonyl)-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, which reduces its potential for reduction reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.
Propiedades
Fórmula molecular |
C9H8ClNO6S |
|---|---|
Peso molecular |
293.68 g/mol |
Nombre IUPAC |
ethyl 2-chlorosulfonyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-4-3-6(11(13)14)5-8(7)18(10,15)16/h3-5H,2H2,1H3 |
Clave InChI |
RXPGTFVFEKBBQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



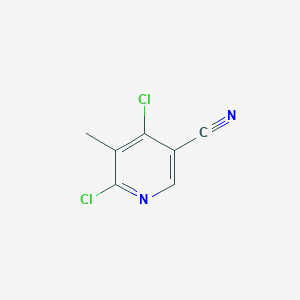
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
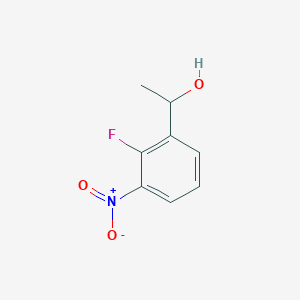
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)
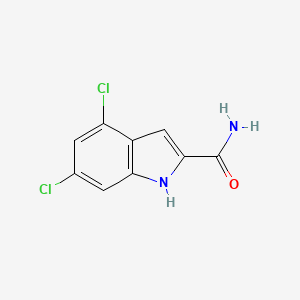
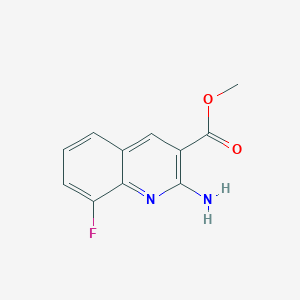

![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)
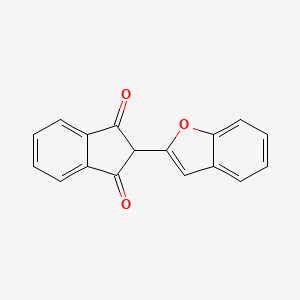

![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)

